molecular formula C26H27N5O4 B2437660 3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886900-81-8

3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2437660
CAS RN: 886900-81-8
M. Wt: 473.533
InChI Key: FPFVNHUNKLKIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.533. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Affinity and Phosphodiesterase Inhibition

Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, a close relative of the compound , have been synthesized and evaluated for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitory activity. These studies are crucial in the context of developing potential antidepressant and anxiolytic agents. For instance, compound 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione showed potential antidepressant activity in animal models, suggesting the relevance of these compounds in neuropharmacology (Zagórska et al., 2016).

Anxiolytic and Antidepressant Potential

Studies on N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione showed potent 5-HT(1A) receptor ligand properties. Preliminary studies indicated potential anxiolytic-like and antidepressant-like activities in animal models, further highlighting the potential therapeutic applications of these compounds in treating anxiety and depression disorders (Zagórska et al., 2009).

Selective Adenosine Receptor Antagonism

Research on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones revealed potent and selective A(3) adenosine receptors antagonists, with specific compounds showing significant K(i) values in binding assays. This suggests potential applications in treating diseases where the modulation of adenosine receptors is beneficial (Baraldi et al., 2005).

properties

IUPAC Name

2-(2-ethoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-5-35-14-13-29-24(32)22-23(28(3)26(29)33)27-25-30(22)16-20(18-9-7-6-8-10-18)31(25)19-15-17(2)11-12-21(19)34-4/h6-12,15-16H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFVNHUNKLKIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)C)OC)C5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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